1-(4-溴苯基)-1H-吡咯-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

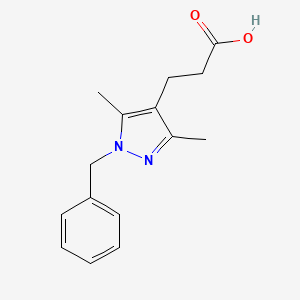

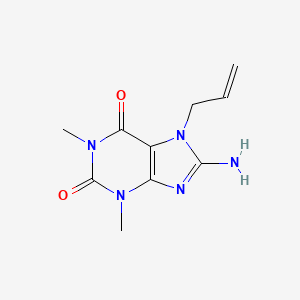

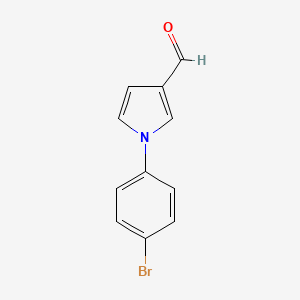

The compound "1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde" is a functionalized pyrrole derivative characterized by the presence of a 4-bromophenyl group and an aldehyde functional group. Pyrrole derivatives are of significant interest due to their presence in various natural products and their utility in pharmaceuticals, materials science, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of pyrrole-3-carbaldehydes, including those substituted at the 1-position with a bromophenyl group, can be achieved through a tandem catalytic process. This process involves a one-pot three-component reaction starting with 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines. The initial step is a palladium-catalyzed Sonogashira coupling reaction, followed by a silver-mediated annulation to form the multifunctionalized pyrrole-3-carbaldehydes .

Molecular Structure Analysis

While the specific molecular structure of "1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde" is not directly reported in the provided papers, related compounds such as 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde have been structurally characterized using X-ray diffraction analysis. These studies provide insights into the geometry and electronic structure of similar bromophenyl-substituted heterocycles .

Chemical Reactions Analysis

The reactivity of bromophenyl-substituted aldehydes can be inferred from studies on similar compounds. For instance, 4-Bromo-1,6-methano annulene-3-carbaldehyde undergoes reactions with dinucleophiles to yield heteroanellated compounds, and it can participate in Michael-addition-dehydrogenation sequences . Although not directly related to pyrrole-3-carbaldehydes, these reactions highlight the potential reactivity of bromophenyl-substituted aldehydes in forming heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl-substituted heterocycles can be diverse. Photophysical studies of related compounds have shown solvatochromic behavior, with emission spectra and quantum yields varying depending on the solvent's polarity . Additionally, molecular docking studies suggest that specific substituents, such as the bromine atom and the carbonyl group, play crucial roles in the binding activities of these molecules, which could be relevant for their pharmacological properties .

科学研究应用

光物理性质1-(4-溴苯基)-1H-吡咯-3-甲醛已被研究其光物理性质。Singh等人(2013年)研究了一种相关化合物的结构和发射光谱,即3-(4-溴苯基)-5-苯基-4,5-二氢-1H-吡唑-1-甲醛,在不同溶剂中。他们发现发射光谱和性质如消光系数和量子产率随溶剂极性而变化,突显了该化合物在光物理应用中的潜力 (Singh et al., 2013)。

氟代吡咯合成该化合物在氟代吡咯的合成中具有相关性。Surmont等人(2009年)描述了制备5-烷氧甲基-2-芳基-3-氟-1H-吡咯和2-芳基-3-氟-1H-吡咯-5-甲醛的方法,这对于类似1-(4-溴苯基)-1H-吡咯-3-甲醛的变体可能适用 (Surmont et al., 2009)。

抗菌活性Hamed等人(2020年)对壳聚糖基席夫碱包含杂环吡唑衍生物的研究,如1-苯基-3-(吡啶-3-基)-1H-吡唑-4-甲醛,显示出抗菌活性。这表明类似化合物如1-(4-溴苯基)-1H-吡咯-3-甲醛可能具有潜在的抗菌应用 (Hamed et al., 2020)。

单分子磁体Giannopoulos等人(2014年)探讨了类似化合物1-甲基-1H-吡咯-2-甲醛在形成高核数{Mn(III)25}类桶状团簇中展示单分子磁性行为的应用。这指向了在磁性和材料科学领域的潜在应用 (Giannopoulos et al., 2014)。

液晶材料Babak等人(2015年)讨论了鲁潘系列α,β-不饱和酮的合成,包括衍生物如1-苯基-3-(4-苯氧基苯基)-1H-吡咯-4-甲醛。这些化合物在液晶材料中作为手性组分具有潜在应用,暗示了1-(4-溴苯基)-1H-吡咯-3-甲醛的类似应用 (Babak et al., 2015)。

化学转化Ni等人(2016年)开发了一种合成取代噻吩-2-甲醛和1H-吡咯的反应方案,表明1-(4-溴苯基)-1H-吡咯-3-甲醛可能是类似化学转化中的前体 (Ni et al., 2016)。

属性

IUPAC Name |

1-(4-bromophenyl)pyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-10-1-3-11(4-2-10)13-6-5-9(7-13)8-14/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEHCFNYFDUHDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=C2)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363268 |

Source

|

| Record name | 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde | |

CAS RN |

477850-19-4 |

Source

|

| Record name | 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Propenoic acid, 3-[4-[[(4-methoxyphenyl)methylene]amino]phenyl]-, ethyl ester](/img/structure/B1332532.png)

![1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B1332534.png)

![1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B1332541.png)